2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol
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Overview
Description
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 2-aminopyridine with nitroimidazole derivatives under controlled conditions. The reaction is often catalyzed by transition metals or conducted under metal-free conditions using oxidizing agents like tert-butyl hydroperoxide (TBHP) and iodine .
Industrial Production Methods
Industrial production of this compound may involve scalable and eco-friendly methods such as multicomponent reactions (MCRs) and cascade reactions. These methods offer advantages like operational simplicity, high yields, and minimal purification steps .
Chemical Reactions Analysis
Types of Reactions
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazo[1,2-a]pyridine core can undergo electrophilic and nucleophilic substitution reactions.
Cyclization: Formation of additional heterocyclic rings through intramolecular cyclization
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like hydrogen gas, and catalysts such as palladium or copper salts. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The imidazo[1,2-a]pyridine core can also bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Another imidazo[1,2-a]pyridine derivative with similar structural features but different functional groups.
3-Bromoimidazo[1,2-a]pyridine: Contains a bromine atom, offering different reactivity and applications
Uniqueness
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol is unique due to its combination of a nitro group and a hydroxyl group on the butan-1-ol chain. This unique structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14N4O3 |
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Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-[(3-nitroimidazo[1,2-a]pyridin-2-yl)amino]butan-1-ol |
InChI |
InChI=1S/C11H14N4O3/c1-2-8(7-16)12-10-11(15(17)18)14-6-4-3-5-9(14)13-10/h3-6,8,12,16H,2,7H2,1H3 |
InChI Key |
IXGLLYRFWQBXMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=C(N2C=CC=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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